molecular formula C19H20ClFN2O3S B6571226 2-chloro-6-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946292-05-3

2-chloro-6-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6571226
CAS No.: 946292-05-3
M. Wt: 410.9 g/mol
InChI Key: IZXHIZNBLSGIIG-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2-chloro-6-fluoro-substituted aromatic ring linked via an amide bond to a 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl moiety. Such sulfonamide-containing tetrahydroquinoline derivatives are often explored for their biological activity, particularly in targeting enzymes or receptors where sulfonyl groups enhance binding affinity or metabolic stability[^2^].

Properties

IUPAC Name

2-chloro-6-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O3S/c1-2-11-27(25,26)23-10-4-5-13-8-9-14(12-17(13)23)22-19(24)18-15(20)6-3-7-16(18)21/h3,6-9,12H,2,4-5,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXHIZNBLSGIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-chloro-6-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves several steps:

  • Starting Materials: : The synthesis begins with readily available precursors such as 2-chloro-6-fluorobenzoyl chloride and 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline.

  • Reaction Conditions: : The key steps include acylation of the tetrahydroquinoline with the benzoyl chloride under basic conditions, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production may involve optimization of the synthetic route to minimize steps, use of continuous flow reactors for better control over reaction conditions, and scalable purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form corresponding quinoline N-oxide derivatives.

  • Reduction: : Reduction reactions can modify the functional groups, such as reducing the sulfonyl group to a thiol.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or organic peroxides under acidic or basic conditions.

  • Reduction: : Metal hydrides like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Nucleophiles such as amines, thiols, or alkoxides.

Major Products: These reactions yield a range of products, including N-oxide derivatives, reduced quinoline derivatives, and various substituted benzamides, expanding the compound’s chemical diversity.

Scientific Research Applications

2-chloro-6-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has significant potential across multiple scientific fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential as a modulator of biological pathways.

  • Medicine: : Explored for its activity against certain diseases due to its unique pharmacophore.

  • Industry: : Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the tetrahydroquinoline and benzamide moieties allows it to bind effectively to these targets, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in the sulfonyl substituent attached to the tetrahydroquinoline nitrogen. Below is a detailed comparison with two closely related derivatives:

Key Structural Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Sulfonyl Substituent Key Features
2-Chloro-6-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (Target) C₁₉H₂₁ClFN₂O₃S ~411.6 Propane-1-sulfonyl Moderate lipophilicity; balanced steric bulk for membrane permeability.
2-Chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (G513-0188)[^2^] C₂₂H₁₇ClF₂N₂O₃S 462.9 4-Fluorobenzenesulfonyl Increased aromaticity and metabolic stability due to fluorine substitution.
2-Chloro-6-fluoro-N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide[^2^] C₁₇H₁₅ClFN₂O₃S ~398.8 Methanesulfonyl Higher polarity; potentially improved aqueous solubility.

Notes:

  • 4-Fluorobenzenesulfonyl (G513-0188) : The fluorine atom enhances electronic effects, possibly improving receptor interaction and resistance to oxidative metabolism.
  • Methanesulfonyl : The smaller substituent reduces molecular weight, which may correlate with faster systemic clearance.

Hypothesized Pharmacological Implications

Lipophilicity and Permeability :

  • The propane-1-sulfonyl group (logP ~3.1, estimated) may offer optimal balance between membrane permeability and solubility compared to the more lipophilic 4-fluorobenzenesulfonyl analog (logP ~3.8).
  • Methanesulfonyl’s lower logP (~2.4) suggests enhanced solubility but reduced tissue penetration.

Metabolic Stability: The 4-fluorobenzenesulfonyl group in G513-0188 likely confers resistance to cytochrome P450-mediated oxidation due to fluorine’s electron-withdrawing effects.

Steric Effects :

  • The bulkier 4-fluorobenzenesulfonyl group could hinder binding to compact active sites, whereas the linear propane chain in the target compound may allow better accommodation.

Research Findings and Data Limitations

  • Available Data : Structural and molecular weight data for analogs are well-documented, but in vitro or in vivo activity data for these specific compounds remain unavailable in the provided evidence.
  • Theoretical Insights : Computational modeling suggests that sulfonyl group variations significantly impact binding affinity to kinase targets (e.g., JAK2 or EGFR), with propane-1-sulfonyl offering a favorable balance of hydrophobicity and steric tolerance.

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